Perfluoro-n-[1,2-13C2]undecanoic acid
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Overview
Description
Perfluoro-n-[1,2-13C2]undecanoic acid is a perfluorinated carboxylic acid with a unique isotopic labeling of carbon atoms at positions 1 and 2. This compound is part of the broader class of perfluoroalkyl substances, which are known for their stability, resistance to degradation, and unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-n-[1,2-13C2]undecanoic acid typically involves the fluorination of undecanoic acid derivativesThe reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective incorporation of fluorine and isotopic labels .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorine and ensure the safety and efficiency of the production. The use of specialized equipment and adherence to strict safety protocols are essential to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-n-[1,2-13C2]undecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxylic acid group to other functional groups such as ketones or aldehydes.
Reduction: The reduction process can convert the carboxylic acid group to alcohols or alkanes.
Substitution: This reaction involves the replacement of fluorine atoms with other substituents, such as hydrogen or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophilic reagents and catalysts to facilitate the replacement of fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Perfluoro-n-[1,2-13C2]undecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of perfluorinated compounds.
Biology: The compound is utilized in studies investigating the bioaccumulation and toxicological effects of perfluorinated substances in living organisms.
Medicine: Research into the potential therapeutic applications of perfluorinated compounds includes their use in drug delivery systems and imaging agents.
Industry: The compound is employed in the development of high-performance materials, such as stain-resistant fabrics and non-stick coatings
Mechanism of Action
The mechanism of action of perfluoro-n-[1,2-13C2]undecanoic acid involves its interaction with biological membranes and proteins. The compound’s high fluorine content and unique isotopic labeling allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to specific proteins, altering their function and activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Perfluoroundecanoic acid: A non-isotopically labeled version of the compound.
Perfluorodecanoic acid: A shorter-chain perfluorinated carboxylic acid.
Perfluorododecanoic acid: A longer-chain perfluorinated carboxylic acid .
Uniqueness
Perfluoro-n-[1,2-13C2]undecanoic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where understanding the behavior and fate of perfluorinated compounds is crucial .
Properties
CAS No. |
960315-51-9 |
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Molecular Formula |
C11HF21O2 |
Molecular Weight |
566.08 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoro(1,2-13C2)undecanoic acid |
InChI |
InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)/i1+1,2+1 |
InChI Key |
SIDINRCMMRKXGQ-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](=O)([13C](C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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